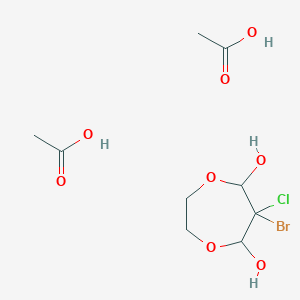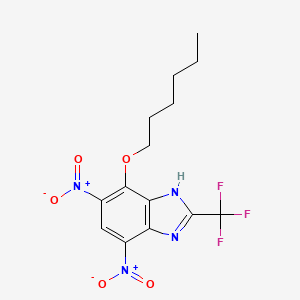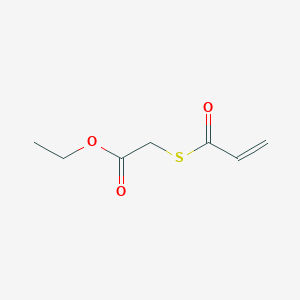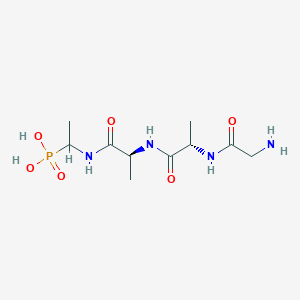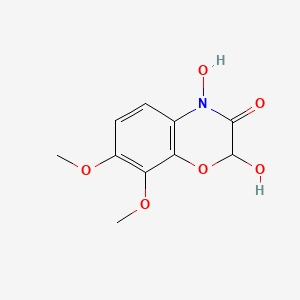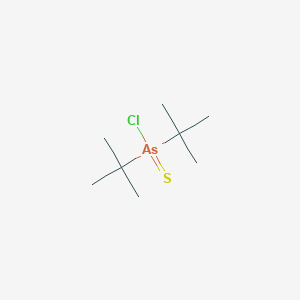
Di-tert-butylarsinothioic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butylarsinothioic chloride is an organoarsenic compound characterized by the presence of arsenic, sulfur, and chlorine atoms bonded to a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butylarsinothioic chloride can be synthesized through a multi-step process involving the reaction of tert-butyl chloride with arsenic and sulfur-containing reagents. One common method involves the reaction of tert-butyl chloride with arsenic trichloride and hydrogen sulfide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butylarsinothioic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di-tert-butylarsinothioic oxide.
Reduction: Reduction reactions can convert it to di-tert-butylarsinothioic hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or ethanol can be used under mild conditions.
Major Products Formed
Oxidation: Di-tert-butylarsinothioic oxide.
Reduction: Di-tert-butylarsinothioic hydride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Di-tert-butylarsinothioic chloride is used as a reagent in organic synthesis, particularly in the formation of organoarsenic compounds. It serves as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an inhibitor of certain enzymes. Its interactions with biological molecules are of interest for developing new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for developing drugs targeting specific pathways involving arsenic and sulfur.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of advanced materials with specific characteristics.
Mechanism of Action
Di-tert-butylarsinothioic chloride exerts its effects through interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This mechanism is particularly relevant in the context of its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butylarsinothioic oxide
- Di-tert-butylarsinothioic hydride
- Di-tert-butylarsinothioic amine
Uniqueness
Di-tert-butylarsinothioic chloride is unique due to the presence of both arsenic and sulfur atoms, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the chloride derivative is more reactive in substitution reactions, making it a versatile reagent in synthetic chemistry.
Conclusion
This compound is a compound of significant interest in various fields of science and industry
Properties
CAS No. |
61209-04-9 |
|---|---|
Molecular Formula |
C8H18AsClS |
Molecular Weight |
256.67 g/mol |
IUPAC Name |
ditert-butyl-chloro-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C8H18AsClS/c1-7(2,3)9(10,11)8(4,5)6/h1-6H3 |
InChI Key |
MLGSWGRKQDOGNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[As](=S)(C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


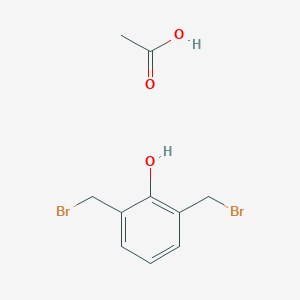
![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
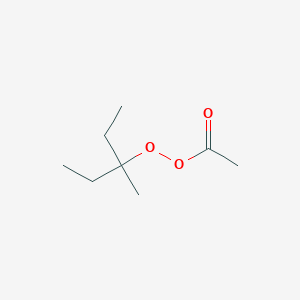
![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)
